molecular formula C20H29N3O3 B5421331 3-{2-[allyl(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

3-{2-[allyl(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B5421331
M. Wt: 359.5 g/mol
InChI Key: QFKAKJGDWZGNPC-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an allyl group, an isopropyl group, an amino group, a carboxamide group, and a benzoxazine group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the benzoxazine ring. The allyl and isopropyl groups could add further complexity depending on their position and stereochemistry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the allyl group could participate in reactions like the allylic bromination . The amino group could react with carboxylic acids to form amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors like its exact structure, stereochemistry, and the nature of its functional groups .

Future Directions

The study of such compounds could open up new avenues in fields like medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

N,N,4-trimethyl-3-[2-oxo-2-[propan-2-yl(prop-2-enyl)amino]ethyl]-2,3-dihydro-1,4-benzoxazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-7-10-23(14(2)3)19(24)12-16-13-26-18-9-8-15(20(25)21(4)5)11-17(18)22(16)6/h7-9,11,14,16H,1,10,12-13H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKAKJGDWZGNPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC=C)C(=O)CC1COC2=C(N1C)C=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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